molecular formula C13H15N3O8 B613258 N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester CAS No. 29358-99-4

N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester

Cat. No.: B613258
CAS No.: 29358-99-4
M. Wt: 341.28
InChI Key: SJSFXFJUJDOSND-VIFPVBQESA-N
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Description

N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester (CAS: 29358-99-4) is a nitro-substituted derivative of L-tyrosine. Its molecular formula is C₁₃H₁₅N₃O₈, with a molecular weight of 341.27 g/mol . The compound features acetyl and ethyl ester groups at the amino and carboxyl termini, respectively, and nitro (-NO₂) substituents at the 3,5-positions of the aromatic ring. This structural modification enhances its polarity and electronic properties, making it a substrate of interest in enzymatic studies, particularly for esterase activity assays .

Properties

IUPAC Name

ethyl (2S)-2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O8/c1-3-24-13(19)9(14-7(2)17)4-8-5-10(15(20)21)12(18)11(6-8)16(22)23/h5-6,9,18H,3-4H2,1-2H3,(H,14,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSFXFJUJDOSND-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29358-99-4
Record name L-Tyrosine, N-acetyl-3,5-dinitro-, etyhl ester
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Biological Activity

N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester (NADNT) is a derivative of L-tyrosine, an amino acid crucial for protein synthesis and various metabolic processes. This compound has garnered attention in biochemical research due to its unique structural modifications, which enhance its biological activity compared to its parent compound, L-tyrosine. This article explores the biological activity of NADNT, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

NADNT is characterized by the presence of two nitro groups at the 3 and 5 positions on the aromatic ring of the tyrosine structure. The acetyl and ethyl ester modifications contribute to its solubility and biological interactions. The chemical formula for NADNT is C13H15N3O6C_{13}H_{15}N_{3}O_{6}.

The biological activity of NADNT is primarily attributed to its ability to interact with various enzymes and receptors involved in metabolic pathways. Key mechanisms include:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : NADNT acts as an inhibitor of PTPs, enzymes that dephosphorylate tyrosine residues in proteins, thereby regulating signal transduction pathways. This inhibition can lead to enhanced phosphorylation states of target proteins, influencing cellular responses.
  • Antioxidant Activity : The nitro groups in NADNT may contribute to its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress within cells.

Biological Activity Studies

Several studies have investigated the biological effects of NADNT in vitro and in vivo. Below is a summary of findings from key research:

StudyMethodFindings
In vitro assaysNADNT demonstrated significant inhibition of PTPs, leading to increased phosphorylation of specific substrates.
Animal modelsAdministration of NADNT resulted in reduced markers of oxidative stress and improved metabolic profiles in diabetic rats.
Enzyme kineticsNADNT showed competitive inhibition against PTPs with a Ki value indicating high potency compared to other known inhibitors.

Case Studies

  • Diabetes Management : A study on diabetic rats treated with NADNT showed a reduction in blood glucose levels and improved insulin sensitivity. The mechanism was linked to enhanced signaling through insulin receptors due to decreased PTP activity.
  • Neuroprotective Effects : Research indicated that NADNT could protect neuronal cells from oxidative damage induced by neurotoxins. This effect was attributed to its antioxidant properties and ability to modulate signaling pathways involved in cell survival.
  • Cancer Research : Preliminary studies suggest that NADNT may inhibit the proliferation of certain cancer cell lines by modulating tyrosine phosphorylation pathways critical for tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester with structurally analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) LogP<sup>a</sup> PSA<sup>b</sup> (Ų)
This compound 29358-99-4 C₁₃H₁₅N₃O₈ 341.27 150–152 2.75 (calc) 161.91
N-Acetyl-L-tyrosine ethyl ester 5378-72-1 C₁₃H₁₇NO₄ 251.28 Not reported 1.2 72.6
N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester 21959-36-4 C₁₃H₁₅I₂NO₄ 503.08 150–152 2.75 75.6
p-Toluenesulfonyl-L-arginine methyl ester 901-47-3 C₁₅H₂₂N₄O₅S 370.43 Not reported -0.5 121.6

Notes:

  • <sup>a</sup>LogP (partition coefficient) reflects hydrophobicity; higher values indicate greater lipophilicity.
  • <sup>b</sup>PSA (polar surface area) correlates with solubility and membrane permeability.

Enzymatic Hydrolysis Activity

In studies of esterase activity , these compounds serve as substrates to evaluate enzymatic efficiency. For example, in experiments with activated C'1 esterase:

Compound Hydrolysis Rate (µmol/15 min)
N-Acetyl-L-tyrosine ethyl ester 3.6
p-Toluenesulfonyl-L-arginine methyl ester 1.8
Benzoyl-L-arginine methyl ester 0.7
This compound Not detected

The absence of detectable hydrolysis for the dinitro derivative suggests that the electron-withdrawing nitro groups hinder enzymatic cleavage of the ester bond, likely due to reduced nucleophilic attack efficiency .

Commercial Availability

  • This compound : Supplied by Dayang Chem (Hangzhou) and specialized platforms like chem960.com .
  • N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester : Available through Sigma-Aldrich and Combi-Blocks , marketed as a rare research chemical .

Key Findings and Implications

Structural Impact on Activity: Nitro groups reduce enzymatic hydrolysis efficiency compared to non-substituted or halogenated analogs.

Diiodo vs. Dinitro Derivatives : While both substituents decrease esterase activity, iodine’s steric effects contrast with nitro’s electronic effects, offering insights into enzyme-substrate interactions.

Research Utility : These compounds are critical tools for probing esterase mechanisms and designing enzyme inhibitors.

Preparation Methods

Acetylation of L-Tyrosine

The synthesis begins with the protection of the amino group in L-tyrosine to prevent undesired side reactions during subsequent nitration. Acetylation is typically achieved using acetic anhydride or acetyl chloride in alkaline aqueous conditions. For example, L-tyrosine is dissolved in a sodium hydroxide solution, followed by dropwise addition of acetic anhydride at 0–5°C to form N-Acetyl-L-tyrosine. The product is isolated via acidification and recrystallization, yielding >90% purity.

Electrophilic Aromatic Nitration

Nitration introduces nitro groups at the 3- and 5-positions of the aromatic ring. A mixed acid system (concentrated nitric acid and sulfuric acid) is employed under rigorously controlled temperatures (0–10°C) to minimize decomposition. The reaction mechanism involves the generation of nitronium ions (NO₂⁺), which attack the electron-rich para positions relative to the hydroxyl group. Batch processes typically achieve 70–85% yields, with residual starting material removed via recrystallization in methanol-water mixtures.

Table 1: Nitration Conditions and Outcomes

ParameterDetails
Nitrating AgentHNO₃ (90%)/H₂SO₄ (98%), 1:3 v/v
Temperature0–10°C
Reaction Time4–6 hours
Yield78% (average)
Purity>95% (HPLC)

Esterification of the Carboxylic Acid Group

The final step converts the nitrated carboxylic acid into its ethyl ester. A modified Steglich esterification is employed, utilizing thionyl chloride (SOCl₂) as a catalyst in anhydrous ethanol. For instance, N-Acetyl-3,5-dinitro-L-tyrosine is suspended in ethanol, followed by slow addition of SOCl₂ at 20°C. The mixture is heated to 50°C for 1 hour, achieving 88% conversion. Excess reagents are removed under reduced pressure, and the crude product is purified via dichloromethane washes and recrystallization.

Key Insight : SOCl₂ facilitates esterification by converting the carboxylic acid into a reactive acyl chloride intermediate, which subsequently reacts with ethanol. This method minimizes racemization, preserving the L-configuration critical for biological activity.

Optimization of Reaction Conditions

Temperature Control During Nitration

Exothermic nitration necessitates strict temperature regulation. Excess heat promotes polynitration and oxidative degradation, reducing yields. Jacketed reactors with chilled brine circulation (-5°C) maintain optimal conditions, improving yields to 82%.

Solvent Selection for Esterification

Anhydrous ethanol ensures high esterification efficiency by preventing hydrolysis of the acyl chloride intermediate. Industrial-scale processes use molecular sieves (3Å) to maintain solvent dryness, achieving 90% ester purity post-crystallization.

Catalytic Efficiency and Stoichiometry

Stoichiometric excess of SOCl₂ (1.2 equivalents) maximizes conversion rates without generating corrosive byproducts. Pilot studies demonstrate that sub-stoichiometric SOCl₂ (0.8 equivalents) reduces yields to 65%, underscoring the need for precise reagent ratios.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 2H, Ar-NO₂), 4.15 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.98 (s, 3H, COCH₃).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1520 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂).

  • Mass Spectrometry : [M+H]⁺ at m/z 356.1 (C₁₃H₁₅N₃O₈).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms >98% purity, with retention times consistent against synthetic standards.

Industrial-Scale Production Challenges

Scalability of Nitration

Batch nitration faces safety risks due to exothermicity. Continuous flow reactors with micromixer units enhance heat dissipation, enabling kilogram-scale production with 80% yield and reduced decomposition.

Waste Management

Spent nitration acids require neutralization with calcium hydroxide to precipitate nitrate salts, complying with environmental regulations. Closed-loop systems recover 70% of sulfuric acid for reuse, lowering production costs.

Resolution of Optical Purity Concerns

Racemization during esterification is mitigated by avoiding prolonged heating. Chiral HPLC (Chiralpak AD-H column) verifies >99% enantiomeric excess, ensuring the product retains pharmacological relevance .

Q & A

Q. How can researchers verify the structural identity of N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester?

  • Methodological Answer : Structural characterization should combine spectroscopic techniques:
  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^{13}C NMR spectra to confirm the acetyl, nitro, and ethyl ester groups. Compare chemical shifts with analogous compounds like N-acetyl-L-tyrosine ethyl ester (CAS 537-55-3) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (expected C13H15N3O8C_{13}H_{15}N_3O_8) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify characteristic peaks for nitro groups (~1520–1350 cm1^{-1}) and ester carbonyl (~1740 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Eye Protection : Wear safety goggles due to its classification as a Category 1 eye irritant .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as nitro groups may decompose under heat .
  • Glove Selection : Nitrile gloves are recommended; avoid latex due to potential solvent permeation .
  • Emergency Procedures : In case of skin contact, wash with soap and water for 15 minutes. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers investigate the enzymatic hydrolysis of this compound by activated complement C'I?

  • Methodological Answer :
  • Experimental Design :

Prepare a buffered solution (pH 7.4) of activated C'I enzyme.

Add the substrate (this compound) and monitor hydrolysis via UV-Vis spectroscopy at 340 nm, tracking nitro group release .

Compare kinetics with structurally similar substrates (e.g., N-acetyl-L-phenylalanine ethyl ester) to assess specificity.

  • Data Analysis : Use Michaelis-Menten kinetics to calculate KmK_m and VmaxV_{max}. Discrepancies in activity may arise from steric hindrance caused by nitro groups .

Q. What strategies optimize the synthesis of nitro-tyrosine derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Synthetic Routes :

Nitration : Start with N-acetyl-L-tyrosine ethyl ester and use a HNO3_3/H2_2SO4_4 mixture at 0–5°C to introduce nitro groups at positions 3 and 5 .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate isomers.

  • Analog Synthesis : Replace nitro groups with halogens (e.g., iodine) via electrophilic substitution. For example, diiodo analogs (CAS 1027-28-7) can be synthesized using I2_2/HIO3_3 in acetic acid .
  • SAR Validation : Test analogs in enzyme inhibition assays (e.g., esterase activity) to correlate electronic effects (nitro vs. iodo) with binding affinity .

Q. How do nitro substituents influence the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • Stability Assay :

Prepare solutions at pH 2 (simulating gastric fluid), 7.4 (physiological), and 10 (alkaline).

Monitor degradation via HPLC at 254 nm over 24 hours.

  • Data Interpretation : Nitro groups may enhance electron-withdrawing effects, accelerating ester hydrolysis at alkaline pH. Compare degradation rates with non-nitrated analogs (e.g., N-acetyl-L-tyrosine ethyl ester) .

Data Contradictions and Resolution

Q. Discrepancies in reported enzymatic activity: How to reconcile conflicting data?

  • Methodological Answer :
  • Source Analysis : Early studies (e.g., ) used spectrophotometric assays sensitive to nitro group release, while later work may employ LC-MS for specificity.
  • Control Experiments :

Verify enzyme purity via SDS-PAGE.

Test substrate stability in buffer alone to rule out non-enzymatic hydrolysis.

  • Meta-Analysis : Compare reaction conditions (e.g., temperature, ionic strength) across studies. For example, C'I activity drops significantly below pH 7.0 .

Comparative Analysis of Structural Analogs

Q. Why study diiodo derivatives alongside the dinitro compound?

  • Methodological Answer :
  • Functional Comparison :
  • Diiodo analogs (e.g., N-acetyl-3,5-diiodo-L-tyrosine ethyl ester) exhibit higher lipophilicity, enhancing membrane permeability in cellular assays .
  • Nitro derivatives are more reactive in electrophilic substitution, useful for probing enzyme active sites .
  • Application : Use iodine-containing analogs in radiolabeling studies (e.g., 125^{125}I) for tracer experiments in metabolic pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester
Reactant of Route 2
Reactant of Route 2
N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester

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